Menin-MLL inhibitor 20 is a compound designed to disrupt the interaction between menin and mixed lineage leukemia (MLL) fusion proteins, which play a critical role in the development of certain types of leukemia, particularly acute leukemias. Menin, a protein encoded by the MEN1 gene, acts as an oncogenic cofactor for MLL fusion proteins, facilitating their transcriptional activity. The inhibition of this interaction is a promising therapeutic strategy aimed at reversing the oncogenic effects associated with MLL translocations.
Menin-MLL inhibitor 20 is classified as a small-molecule inhibitor. It is derived from structural modifications of earlier inhibitors, such as MI-2 and MI-503, which have shown efficacy in preclinical models of leukemia. These inhibitors target the menin-MLL interaction by binding to specific sites on the menin protein, thereby preventing its association with MLL fusion proteins .
The synthesis of Menin-MLL inhibitor 20 involves several key steps, primarily focusing on optimizing the binding affinity and selectivity for menin. The process typically includes:
Menin-MLL inhibitor 20 features a specific molecular structure designed to mimic the binding interactions between menin and MLL fusion proteins. The compound binds at the MLL pocket on menin, engaging in critical hydrophobic interactions that stabilize its conformation within the binding site.
Key structural characteristics include:
The primary reaction mechanism involves non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking between Menin-MLL inhibitor 20 and specific residues within the menin protein. These interactions effectively disrupt the normal function of menin in facilitating MLL-mediated transcription.
Menin-MLL inhibitor 20 operates by blocking the interaction between menin and MLL fusion proteins. This disruption leads to:
Data from studies indicate that this mechanism not only halts tumor growth but also reverses some aspects of leukemia cell identity.
Menin-MLL inhibitor 20 possesses several notable physical and chemical properties:
Analytical techniques confirm that Menin-MLL inhibitor 20 maintains structural integrity over time when stored under recommended conditions .
Menin-MLL inhibitor 20 is primarily investigated for its potential applications in treating acute leukemias characterized by MLL translocations. Its scientific uses include:
Menin, a nuclear scaffold protein encoded by the MEN1 gene, contains a large central cavity that serves as the primary binding site for the mixed lineage leukemia protein-1 (MLL1, officially designated lysine methyltransferase 2A or KMT2A) [7]. This cavity features conserved hydrophobic and negatively charged residues critical for protein-protein interactions. In leukemogenesis, menin acts paradoxically as an oncogenic cofactor by anchoring wild-type KMT2A or KMT2A fusion proteins (KMT2A-FPs) to chromatin. This complex recruits histone-modifying enzymes like histone lysine N-methyltransferase and the super elongation complex, driving aberrant gene expression [5] [8].
The N-terminal region of KMT2A harbors two short, conserved sequences termed menin binding motif 1 (MBM1; residues 4–15 in humans) and menin binding motif 2 (MBM2; residues 23–40) [3]. MBM1 adopts an extended conformation upon binding to menin’s central cavity, with hydrophobic residues Phe⁹, Pro¹⁰, and Pro¹³ forming the core interaction interface. Mutagenesis studies confirm that alanine substitution at Phe⁹ reduces binding affinity by >1,000-fold (Kd from 10 nM to >80,000 nM) [3] [7]. MBM2 exhibits weaker affinity (Kd ~1,400 nM) but synergizes with MBM1 to stabilize the menin-KMT2A complex through bivalent tethering [3]. This dual-motif engagement ensures high-affinity recruitment (Kd ~10 nM) of both wild-type KMT2A and KMT2A-FPs, irrespective of fusion partners [5] [7].
Table 1: Thermodynamic and Functional Properties of Menin Binding Motifs
Motif | Location in KMT2A | Affinity (Kd) | Critical Residues | Impact of Alanine Mutagenesis |
---|---|---|---|---|
MBM1 | Residues 4–15 | 49–90 nM | Phe⁹, Pro¹⁰, Pro¹³ | >1,000-fold affinity loss |
MBM2 | Residues 23–40 | ~1,400 nM | Partially characterized | Moderate affinity reduction |
Combined (MBM1+MBM2) | N-terminal domain | 6.8–9.8 nM | N/A | Abolishes menin binding |
Menin inhibitors like VTP50469 and revumenib mimic MBM1’s stereochemistry to competitively occupy the central binding cavity [1] [5]. Structural analyses reveal that these compounds form hydrogen bonds with menin residues Tyr²⁷⁶ and Trp³⁴¹ while exploiting hydrophobic pockets near Phe²³⁸ [1] [7]. Resistance mutations identified in clinical settings (e.g., Menin-T³⁴⁹M, M³²⁷I, G³³¹R/D) localize adjacent to—but not within—the MBM1 binding site [9]. These mutations induce steric clashes with inhibitors while preserving MBM1 binding affinity. Notably, the G³³¹D mutation slows MLL1 dissociation kinetics, enhancing complex stability and conferring cross-resistance to multiple inhibitors [9]. This highlights the evolutionary plasticity of menin’s interaction interface.
Table 2: Clinically Observed Menin Mutations and Their Biochemical Impact
Mutation | Location Relative to MBM1 Site | Effect on MLL1 Binding | Effect on Inhibitor Binding |
---|---|---|---|
T349M | Adjacent cavity | No change | Steric hindrance |
M327I | Adjacent cavity | No change | Steric hindrance |
G331R | Adjacent cavity | No change | Steric and electrostatic clash |
G331D | Adjacent cavity | Slowed dissociation | Severe steric clash |
The menin-KMT2A complex recruits chromatin-modifying machinery (e.g., disruptor of telomeric silencing 1-like histone methyltransferase) to promoters of Homeobox A (HOXA) and Myeloid ecotropic viral integration site 1 (MEIS1) genes, depositing histone H3 lysine 79 methylation (H3K79me) marks that activate transcription [1] [7]. Menin inhibitors displace KMT2A-FPs from chromatin within 72 hours, reducing H3K79me occupancy at HOXA9 loci by >70% [1]. This rapidly suppresses HOXA9 and MEIS1 expression (≥80% reduction in messenger RNA levels), as confirmed in KMT2A-rearranged and NPM1-mutated (NPM1mut) leukemia models [1] [5] [8]. Consequently, the oncogenic transcriptional program collapses, evidenced by RNA sequencing of inhibitor-treated cells showing downregulation of HOX/MEIS1 target genes (e.g., CDK6, PBX3, MEF2C) [1] [6].
HOXA/MEIS1 downregulation initiates terminal myeloid differentiation. In KMT2A-rearranged acute myeloid leukemia cell lines, menin inhibition increases surface expression of differentiation marker CD11b by >40% within 4–6 days [1]. This is accompanied by morphological shifts toward mature granulocytes and monocytes. In NPM1mut models, inhibitors reactivate nuclear localization signals, restoring wild-type nucleophosmin 1 function and triggering differentiation [5] [8]. Concurrently, mitochondrial apoptosis pathways activate via B-cell lymphoma 2-associated X protein upregulation and myeloid cell leukemia 1 downregulation. KMT2A-rearranged acute lymphoblastic leukemia lines exhibit rapid caspase-3 activation and apoptosis within 48 hours, while acute myeloid leukemia lines undergo slower, differentiation-dependent cell death [1]. In vivo, these effects translate to reduced leukemia burden and durable remissions in patient-derived xenograft models of KMT2A-rearranged acute myeloid leukemia and acute lymphoblastic leukemia [1] [6].
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